3-Chloro-4-nitrophenol
Overview
Description
3-Chloro-4-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a yellow crystalline solid with a melting point of approximately 81-84 degrees Celsius . This compound is widely used as an important building block in the synthesis of dyes, drugs, explosives, and pesticides .
Scientific Research Applications
3-Chloro-4-nitrophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been studied, and it has been found that certain bacteria, such asCupriavidus sp. CNP-8, can degrade these compounds . The specific enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB, could be considered as the primary targets .
Mode of Action
In the case of 2-chloro-4-nitrophenol, it has been reported that the compound is converted to 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone by the enzyme hnpab . This suggests that 3-Chloro-4-nitrophenol may also undergo similar transformations.
Biochemical Pathways
For 2-chloro-4-nitrophenol, it has been reported that the compound is degraded via the 1,2,4-benzenetriol pathway inCupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been reported to occur in certain bacteria, suggesting that the presence of these bacteria in the environment could influence the compound’s action . Furthermore, anthropogenic activities have been reported to introduce chlorinated nitrophenols into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrophenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the nitration of 3-chlorophenol using nitric acid and sulfuric acid as reagents . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
Comparison: 3-Chloro-4-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other chloronitrophenols, it has distinct chemical properties and reactivity profiles, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
3-chloro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRZBWXGOPYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075416 | |
Record name | Phenol, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-11-2 | |
Record name | 3-Chloro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-chloro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chloro-4-nitrophenol in the synthesis of banana-shaped molecules for liquid crystal studies?
A1: this compound serves as a starting material in the synthesis of the target banana-shaped molecule, PBCOB []. It first undergoes a substitution reaction with 1-bromooctane. This modified intermediate then reacts further, ultimately leading to the formation of PBCOB through a Schiff’s base condensation reaction.
Q2: Why is the synthesis of PBCOB relevant to liquid crystal research?
A2: PBCOB is a "banana-shaped" molecule, also known as a bent-core mesogen. These molecules exhibit unique self-assembling properties and can form various liquid crystalline phases, including the smectic phase mentioned in the abstract []. Understanding how structural modifications, like the ones derived from this compound, influence the formation of these phases is crucial for developing new materials with tailored liquid crystal properties. These materials have applications in displays, sensors, and other advanced technologies.
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